3-((5-((4-methylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one 3-((5-((4-methylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 847403-01-4
VCID: VC4589789
InChI: InChI=1S/C25H22N4OS2/c1-17-11-13-19(14-12-17)16-31-24-27-26-23(29(24)20-8-4-3-7-18(20)2)15-28-21-9-5-6-10-22(21)32-25(28)30/h3-14H,15-16H2,1-2H3
SMILES: CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3C)CN4C5=CC=CC=C5SC4=O
Molecular Formula: C25H22N4OS2
Molecular Weight: 458.6

3-((5-((4-methylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

CAS No.: 847403-01-4

Cat. No.: VC4589789

Molecular Formula: C25H22N4OS2

Molecular Weight: 458.6

* For research use only. Not for human or veterinary use.

3-((5-((4-methylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one - 847403-01-4

Specification

CAS No. 847403-01-4
Molecular Formula C25H22N4OS2
Molecular Weight 458.6
IUPAC Name 3-[[4-(2-methylphenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Standard InChI InChI=1S/C25H22N4OS2/c1-17-11-13-19(14-12-17)16-31-24-27-26-23(29(24)20-8-4-3-7-18(20)2)15-28-21-9-5-6-10-22(21)32-25(28)30/h3-14H,15-16H2,1-2H3
Standard InChI Key QNDIWMJFVXDXKH-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3C)CN4C5=CC=CC=C5SC4=O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a benzothiazol-2(3H)-one moiety linked via a methylene bridge to a 1,2,4-triazole ring. The triazole subunit is substituted at the 4-position with an o-tolyl group (2-methylphenyl) and at the 5-position with a (4-methylbenzyl)thio group. This arrangement creates a planar benzothiazolone system conjugated to a sterically hindered triazole, influencing both electronic properties and intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name3-[[4-(2-methylphenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Molecular FormulaC₂₅H₂₂N₄OS₂
Molecular Weight458.6 g/mol
CAS Registry Number847403-01-4
SMILESCC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3C)CN4C5=CC=CC=C5SC4=O

The InChIKey (QNDIWMJFVXDXKH-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, critical for computational drug design.

Synthesis and Characterization

Synthetic Routes

While explicit protocols for this compound remain unpublished, analogous 1,2,4-triazole derivatives are typically synthesized via cyclocondensation reactions. A plausible pathway involves:

  • Formation of the triazole core: Reaction of a thiocarbazide with an o-tolyl-substituted hydrazine.

  • S-alkylation: Introduction of the (4-methylbenzyl)thio group using 4-methylbenzyl chloride under basic conditions.

  • Methylene bridge installation: Coupling the triazole with 3-(bromomethyl)benzo[d]thiazol-2(3H)-one via nucleophilic substitution .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield Optimization Strategies
1Thiocarbazide, o-tolylhydrazine, EtOH, refluxUse of Dean-Stark trap for water removal
24-Methylbenzyl chloride, K₂CO₃, DMF, 60°CExcess alkylating agent (1.5 equiv)
33-(Bromomethyl)benzothiazolone, DIPEA, THFSlow addition to minimize dimerization

Analytical Characterization

Post-synthetic validation employs:

  • HPLC: Purity assessment (typically >95% for biological studies).

  • ¹H/¹³C NMR: Confirmation of substituent integration and regiochemistry. Key signals include:

    • δ 2.35 ppm (s, 3H, Ar-CH₃ from o-tolyl) .

    • δ 5.04 ppm (s, 2H, SCH₂Ar) .

  • HRMS: Molecular ion peak at m/z 459.1264 ([M+H]⁺).

ParameterPredictionRationale
Lipophilicity (LogP)3.9 ± 0.5Aromatic substituents increase hydrophobicity
Solubility (Log S)-4.2Limited by crystalline packing
CYP3A4 InhibitionHigh probabilityTriazole metabolism via oxidative pathways

Physicochemical Properties

Solid-State Characteristics

While crystallographic data for this specific compound is unavailable, related structures ( , ) exhibit:

  • Monoclinic systems (P1̄ or C2/c) with Z = 4–8.

  • Intermolecular interactions: π-π stacking (3.8–4.2 Å) between benzothiazolone and triazole rings .

Solubility and Stability

  • Aqueous solubility: <0.1 mg/mL (predicted), necessitating DMSO or cyclodextrin formulations for in vitro studies.

  • Photostability: Benzothiazolone chromophore susceptible to UV degradation (t₁/₂ ~4 hr under 365 nm) .

Applications and Future Directions

Current Research Applications

  • Lead compound optimization: Fragment-based drug design targeting the triazole-thioether pharmacophore.

  • Polymer science: As a photoinitiator in thiol-ene click chemistry (λₐᵦₛ 320–350 nm) .

Knowledge Gaps and Opportunities

  • Crystallography: Single-crystal X-ray analysis needed to confirm conformation and non-covalent interactions.

  • In vivo profiling: Pharmacokinetic studies in rodent models to assess bioavailability.

  • Structure-activity relationships: Systematic variation of o-tolyl and benzylthio substituents.

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